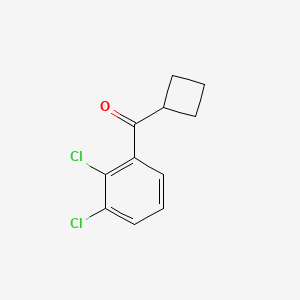

Cyclobutyl 2,3-dichlorophenyl ketone

Description

Contextualization within the Chemistry of Ketones and Halogenated Aromatic Systems

The chemical reactivity of Cyclobutyl 2,3-dichlorophenyl ketone is largely defined by its ketone and halogenated aromatic functionalities. Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. The carbon atom adjacent to the carbonyl group, known as the α-carbon, is readily halogenated under both acidic and basic conditions due to its ability to form an enol or enolate. wikipedia.orglibretexts.org In acidic solutions, halogenation typically occurs once, as the introduced halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation less favorable. wikipedia.org Conversely, in basic media, successive halogenations are often rapid. wikipedia.org

Halogenated aromatic compounds are prevalent in medicinal chemistry and materials science. The inclusion of halogen atoms, particularly chlorine, can significantly alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific placement of the two chlorine atoms on the phenyl ring in Cyclobutyl 2,3-dichlorophenyl ketone creates a distinct electronic and steric profile that can influence its interactions in a biological environment. The development of efficient methods for transforming and degrading halogenated organic compounds is an area of active research. nih.gov

The combination of a ketone and a halogenated aromatic ring in one molecule creates a versatile synthetic intermediate. For instance, palladium-catalyzed aqueous α-arylation of ketones represents a method for functionalizing a wide range of halo-aromatics. nih.gov

Significance of Cyclobutane (B1203170) Derivatives as Structural Motifs in Advanced Chemical Research

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable structural motif in advanced chemical research, particularly in drug discovery. nih.govru.nl Unlike more flexible cycloalkanes, the cyclobutane ring has a rigid, puckered conformation. nih.gov This rigidity can be advantageous in drug design, helping to lock a molecule into its most active conformation and thereby improving potency and selectivity. ru.nl

The incorporation of a cyclobutane scaffold can enhance a drug candidate's pharmacological properties, including metabolic stability and binding efficiency. nih.gov It can serve as a conformationally restricted alternative to more flexible linkers or as an isostere for aryl groups, with the benefit of reduced planarity. nih.govnih.govrsc.org A number of marketed drugs and numerous clinical candidates contain the cyclobutane moiety, demonstrating its utility in medicinal chemistry. nih.govopenmedicinalchemistryjournal.comresearchgate.netnih.gov For example, the anticancer drug carboplatin (B1684641) contains a cyclobutane-1,1-dicarboxylate (B1232482) ligand. ru.nl

Overview of Current Research Trajectories for Cyclobutyl 2,3-Dichlorophenyl Ketone and Related Analogues

While specific research focusing solely on Cyclobutyl 2,3-dichlorophenyl ketone is not extensively documented in publicly available literature, current research on its analogs, particularly cyclobutyl aryl ketones, provides insight into its potential applications. A significant area of investigation is the synthesis of 1,3-difunctionalized cyclobutanes, which are emerging as important scaffolds in medicinal chemistry. nih.govnih.govrsc.orgrsc.org

One prominent synthetic strategy involves the Norrish-Yang reaction, a photochemical process where photo-irradiation of a ketone leads to the homolytic cleavage of the γ-C-H bond, followed by rearrangement to form cyclobutanols. nih.govchem-station.com Recent research has focused on a sequential C-H/C-C functionalization strategy starting from readily available cyclobutyl aryl ketones. nih.govresearchgate.net This involves an optimized Norrish-Yang cyclization to generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This intermediate can then undergo a palladium-catalyzed C-C cleavage and functionalization to produce a variety of cis-γ-(hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones. nih.gov This method allows for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes, which are otherwise challenging to prepare. nih.govresearchgate.net

Furthermore, the ring-opening of bicyclo[1.1.0]butanes (BCBs) is another powerful strategy for the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. rsc.orgrsc.orgchemrxiv.org These advanced synthetic methodologies highlight the value of cyclobutyl aryl ketones, including Cyclobutyl 2,3-dichlorophenyl ketone, as precursors to complex and potentially bioactive molecules.

Chemical Data for Cyclobutyl Dichlorophenyl Ketone Isomers

Below are interactive tables detailing the chemical properties of Cyclobutyl 2,3-dichlorophenyl ketone and its isomers.

Table 1: Cyclobutyl 2,3-dichlorophenyl ketone

| Property | Value | Source |

|---|---|---|

| CAS Number | 898791-12-3 | chemenu.com |

| Molecular Formula | C₁₁H₁₀Cl₂O | chemscene.com |

| Molecular Weight | 229.1 g/mol | chemscene.com |

| Synonym | Cyclopropyl(2,3-dichlorophenyl)methanone | chemscene.com |

Table 2: Cyclobutyl 2,4-dichlorophenyl ketone

| Property | Value | Source |

|---|---|---|

| CAS Number | 898791-15-6 | nih.govbldpharm.com |

| Molecular Formula | C₁₁H₁₀Cl₂O | nih.govbldpharm.com |

| Molecular Weight | 229.10 g/mol | nih.govbldpharm.com |

| IUPAC Name | cyclobutyl-(2,4-dichlorophenyl)methanone | nih.gov |

| SMILES | C1CC(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | nih.gov |

Table 3: cyclopentyl 2,3-dichlorophenyl ketone

| Property | Value | Source |

|---|---|---|

| Catalog Number | 6123-03-53 | riekemetals.com |

| Molecular Weight | 243.13 | riekemetals.com |

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-(2,3-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O/c12-9-6-2-5-8(10(9)13)11(14)7-3-1-4-7/h2,5-7H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCTZUOAFXSQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642546 | |

| Record name | Cyclobutyl(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-12-3 | |

| Record name | Cyclobutyl(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclobutyl 2,3 Dichlorophenyl Ketone and Analogues

Classical and Established Synthetic Routes to Ketones Incorporating Dichlorophenyl and Cyclobutyl Moieties

Traditional methods for the synthesis of aryl ketones, such as Friedel-Crafts acylation, remain a cornerstone in the preparation of compounds like Cyclobutyl 2,3-dichlorophenyl ketone (1). These established routes are often complemented by various strategies for the formation of the cyclobutane (B1203170) ring itself.

Friedel-Crafts Acylation Strategies in Cyclobutyl Ketone Synthesis

The Friedel-Crafts acylation is a primary and direct method for the synthesis of aryl ketones. byjus.comnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org In the context of synthesizing Cyclobutyl 2,3-dichlorophenyl ketone (1), the reaction would involve the acylation of 1,2-dichlorobenzene (B45396) with cyclobutanecarbonyl chloride.

The general mechanism proceeds through the formation of an acylium ion from the reaction of the acyl chloride with the Lewis acid. byjus.com This acylium ion then acts as the electrophile, attacking the electron-rich aromatic ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone. byjus.com The reaction is generally heated to ensure completion. libretexts.org

One of the significant advantages of Friedel-Crafts acylation is that the acyl group deactivates the aromatic ring towards further substitution, which helps in preventing polyacylation and leads to a cleaner monoacylated product. libretexts.org For the synthesis of aryl ketones, alternative acylating agents and catalysts have also been explored to create more environmentally friendly and efficient processes. For instance, stable and non-hygroscopic aluminum dodecatungstophosphate has been shown to be an effective catalyst for Friedel-Crafts acylation reactions. organic-chemistry.org

| Reactants | Catalyst | Conditions | Product | Reference |

| Benzene (B151609), Ethanoyl chloride | AlCl₃ | ~60°C | Phenylethanone | libretexts.org |

| 1,2-Dichlorobenzene, Cyclobutanecarbonyl chloride | AlCl₃ | Heat | Cyclobutyl 2,3-dichlorophenyl ketone (1) | General Method |

| Aromatic compounds, Carboxylic acids/Anhydrides | Aluminum dodecatungstophosphate | Solvent-free, mild conditions | Aryl ketones | organic-chemistry.org |

Direct Alkylation Approaches for Cyclobutanone (B123998) Formation

While Friedel-Crafts acylation is the most direct route to aryl ketones, direct alkylation of an aromatic ring to form a ketone is not a standard synthetic strategy. Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring, not a ketone. The resulting alkylbenzene could then potentially be oxidized to a ketone, but this would involve a multi-step process and is often complicated by issues of regioselectivity and over-alkylation. A significant drawback of Friedel-Crafts alkylation is that the product is more reactive than the starting material, often leading to multiple alkyl groups being added to the ring. libretexts.org

A more relevant discussion of alkylation in the context of synthesizing the target molecule involves the formation of the cyclobutane ring itself through alkylation methods, which can then be incorporated into the final ketone structure. For instance, intramolecular alkylation of a suitably functionalized precursor can lead to the formation of a cyclobutane ring.

Ring Expansion Techniques for Generating Cyclobutane Derivatives

Ring expansion reactions provide an alternative pathway to cyclobutane derivatives, which can then be used in the synthesis of the target ketone. These methods often start from smaller, more readily available cyclic precursors, such as cyclopropanes.

One notable example is the gold(I)-catalyzed ring expansion of 1-alkynylcyclopropanols, which yields alkylidenecyclobutanones. psu.edu This reaction is stereospecific and can produce highly substituted cyclobutanones. The process involves the activation of the alkyne by the gold(I) catalyst, followed by the migration of a σ-bond from the cyclopropane (B1198618) ring to the alkyne, leading to the expanded four-membered ring. psu.edu Similarly, 1-alkynylcyclobutanols can undergo a gold(I)-catalyzed ring expansion to form 2-methylenecyclopentanones. psu.edu

Another approach involves the ring expansion of cyclopropylcarbinyl systems. For instance, a highly diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes can produce bicyclic α-silyl ketones containing a cyclobutane ring. nih.gov This reaction proceeds through a tandem Prins addition/ring expansion/1,2-silyl shift mechanism. nih.gov

| Starting Material | Catalyst/Reagents | Product | Key Feature | Reference |

| 1-Alkynylcyclopropanol | (PPh₃)AuSbF₆ | Alkylidenecyclobutanone | Stereospecific ring expansion | psu.edu |

| Alkylidenecyclopropane acylsilanes | Lewis Acid | Bicyclic α-silyl ketone | Diastereoselective cycloisomerization | nih.gov |

| Vinylic cyclopropyl (B3062369) alcohols | Chiral dual-hydrogen-bond donor / HCl | Cyclobutanone with α-quaternary center | Catalytic protio-semipinacol ring expansion | organic-chemistry.org |

Advanced Stereoselective and Diastereoselective Syntheses of Substituted Cyclobutyl Ketones

Modern synthetic chemistry has seen the development of powerful new methods for the stereoselective and diastereoselective synthesis of complex molecules. These advanced techniques are particularly valuable for creating substituted cyclobutyl ketones with precise control over the spatial arrangement of functional groups.

Palladium-Catalyzed C(sp³)–H Functionalization of Cyclobutyl Ketones

Palladium-catalyzed C(sp³)–H functionalization has emerged as a powerful tool for the direct introduction of functional groups into unactivated C-H bonds. nih.gov This strategy allows for the modification of the cyclobutane ring in cyclobutyl ketones with high levels of selectivity.

A significant advancement in the synthesis of substituted cyclobutyl ketones is the development of a sequential C–H/C–C functionalization strategy to produce cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. nih.govnih.gov This two-step approach provides access to valuable 1,3-disubstituted cyclobutane building blocks. nih.govresearchgate.net

The process begins with a Norrish-Yang cyclization of a cyclobutyl aryl ketone. nih.govchem-station.com This photochemical reaction involves the intramolecular abstraction of a γ-hydrogen by the photoexcited ketone, leading to a diradical intermediate that cyclizes to form a bicyclo[1.1.1]pentan-2-ol. nih.govnih.gov The use of a milder 365 nm UV source has been shown to improve the yield of this step compared to traditional mercury arc lamps. nih.gov

The resulting bicyclo[1.1.1]pentan-2-ol intermediate then undergoes a palladium-catalyzed C–C cleavage and functionalization. nih.gov This step allows for the introduction of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups with exclusive cis-selectivity. nih.gov The reaction is enabled by a suitable ligand, with pyridine (B92270) 3-sulfonic acid being identified as optimal for the C–C cleavage/arylation step. nih.gov This methodology represents a formal γ–C–H functionalization of the starting cyclobutyl ketone. The benzoyl group, which facilitates this reactivity, can subsequently be converted into other functional groups like amides and esters. nih.gov

| Starting Ketone | Intermediate | Coupling Partner | Catalyst System | Product | Key Features | Reference |

| Cyclobutyl phenyl ketone | 2-Phenylbicyclo[1.1.1]pentan-2-ol | Methyl 4-iodobenzoate | Pd(OAc)₂, Pyridine 3-sulfonic acid, Ag₂O | cis-γ-Arylated cyclobutyl phenyl ketone | Stereospecific, high yield | nih.gov |

| Electron-deficient aryl cyclobutyl ketones | Corresponding bicyclo[1.1.1]pentan-2-ols | Aryl, heteroaryl, alkenyl, alkynyl iodides | Pd(OAc)₂, Ligand, Ag₂O | cis-γ-Functionalized cyclobutyl aryl ketones | Broad substrate scope, exclusive cis-selectivity | nih.gov |

Lewis Acid-Catalyzed Divergent Syntheses Involving Cyclobutyl Ketone Precursors

Lewis acid catalysis opens up distinct reactive pathways for precursors like bicyclo[1.1.0]butane (BCB) ketones, enabling divergent syntheses of various cyclobutane-containing structures. chemrxiv.orgchemrxiv.org The specific outcome of these reactions can be tuned by the choice of Lewis acid and the substitution pattern on the BCB precursor, leading to a variety of polycyclic architectures. nih.govresearchgate.netresearchgate.net

One notable Lewis acid-catalyzed reaction involves the cycloaddition of bicyclo[1.1.0]butane (BCB) ketones with triazinanes. chemrxiv.orgchemrxiv.org Under catalysis by B(C₆F₅)₃, these reactants undergo a formal cycloaddition to produce 2,4-diazabicyclo[4.1.1]octanes, also known as aza-BCOs. chemrxiv.orgchemrxiv.org This process can be followed by a direct acidic workup which cleaves the aminal moiety of the aza-BCO. chemrxiv.orgchemrxiv.org The result of this "cycloaddition/ring-opening" sequence, which can be performed stepwise or in one pot, is the formation of medicinally relevant cis-cyclobutyl diamines. chemrxiv.org This method provides stereocontrolled access to valuable syn-diastereoselective cyclobutylamines. nih.gov

Mechanistic studies have provided insight into the distinct reaction pathways governed by Lewis acids. chemrxiv.orgchemrxiv.org The cycloaddition of BCB ketones with triazinanes does not proceed through a concerted (4+3) pathway. chemrxiv.orgchemrxiv.org Instead, it follows a stepwise (2+2+3) or (3+2+2) cycloaddition mechanism. chemrxiv.orgnih.gov The process is initiated when the Lewis acid activates the BCB ketone. rsc.org This is followed by an Sₙ2-type nucleophilic addition of a formaldimine (derived from the triazinane) to the activated BCB species. nih.gov This leads to a ring-opened intermediate that subsequently undergoes an intramolecular cyclization to form the aza-BCO structure. chemrxiv.orgrsc.org In contrast, reacting BCB esters with triazinanes under different Lewis acid catalysis, such as In(OTf)₃, leads to a completely different outcome, producing biscyclobutenyl amines via a key carbocation intermediate. chemrxiv.orgrsc.org This highlights the divergent nature of BCB chemistry, where the specific precursor and catalyst dictate the final product. chemrxiv.orgchemrxiv.org

Table 2: Lewis Acid-Catalyzed Reactions of Bicyclo[1.1.0]butane (BCB) Precursors This table illustrates the divergent outcomes based on the BCB precursor and Lewis acid catalyst.

| BCB Precursor | Coupling Partner | Lewis Acid Catalyst | Key Intermediate/Pathway | Final Product Class |

| BCB Ketones | Triazinanes | B(C₆F₅)₃ | Stepwise (2+2+3) or (3+2+2) Cycloaddition chemrxiv.orgnih.gov | 2,4-Diazabicyclo[4.1.1]octanes (Aza-BCOs), leading to cis-Cyclobutyl diamines chemrxiv.orgchemrxiv.org |

| BCB Esters | Triazinanes | In(OTf)₃ | Leitch's Carbocation Intermediate chemrxiv.orgchemrxiv.org | Biscyclobutenyl Amines chemrxiv.orgrsc.org |

| BCB Ketones | Disubstituted Ketenes | TMSOTf | Lewis Acid-Activated BCB Cation researchgate.net | Bicyclo[2.1.1]hexan-2-ones researchgate.netnih.gov |

| BCB Ketones | Quinones | Sc(OTf)₃ / SnCl₄ | Alder-ene/Electrocyclization or Halogenation nih.govresearchgate.net | Fused Benzoxepines or Halogenated Cyclobutanes nih.govresearchgate.net |

Cycloaddition Reactions for the Construction of Cyclobutane Scaffolds

Cycloaddition reactions, particularly the [2+2] cycloaddition, represent one of the most direct and widely utilized methods for constructing the four-membered cyclobutane ring. nih.govresearchgate.net This approach involves the coupling of two alkene components to form two new sigma bonds, thereby creating the carbocyclic ring in a single step. harvard.edu Significant advancements in photochemistry, organocatalysis, and transition-metal catalysis have broadened the scope and utility of [2+2] cycloadditions, allowing for the synthesis of a diverse range of complex and functionally rich cyclobutane derivatives. nih.gov These reactions can be performed under various conditions, including the use of high pressure, confined environments, or photocatalysis, to control the reaction's efficiency and stereochemical outcome. ru.nlacs.org

High-pressure, or hyperbaric, conditions can significantly promote [2+2] cycloaddition reactions that may be inefficient at atmospheric pressure. This technique has been successfully applied to the synthesis of cyclobutanol (B46151) derivatives, which are valuable intermediates for further chemical elaboration. ru.nlresearchgate.net A key example is the reaction between sulfonyl allenes and benzyl (B1604629) vinyl ether, conducted at pressures up to 15 kbar. ru.nlresearchgate.net This reaction proceeds via a likely dipolar mechanism to form highly functionalized cyclobutane cores. ru.nl The optimization of reaction parameters such as temperature, reactant equivalents, and time is crucial for achieving high yields. For instance, the reaction of a specific sulfonyl allene (B1206475) with benzyl vinyl ether was optimized to achieve an 83% yield. ru.nl

Table 1: Optimization of Hyperbaric [2+2] Cycloaddition for Cyclobutane 6a ru.nl

| Entry | Equivalents of Vinyl Ether | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.5 | 25 | 19 | 40 |

| 2 | 3 | 25 | 19 | 50 |

| 3 | 5 | 25 | 19 | 53 |

| 4 | 3 | 25 | 43 | 68 |

| 5 | 3 | 40 | 19 | 75 |

| 6 | 3 | 40 | 43 | 75 |

| 7 | 3 | 50 | 19 | 83 |

| 8 | 3 | 50 | 43 | 78 |

Data derived from a study on the synthesis of cyclobutanol derivatives. The reaction was performed at 15 kbar.

This hyperbaric approach provides access to cyclobutane scaffolds with multiple points for diversification, making it a valuable tool for creating libraries of complex molecules for applications such as fragment-based drug discovery. researchgate.net

Once the cyclobutane scaffold is constructed, further functionalization is often required. The diastereoselective incorporation of amino groups can be achieved through conjugate addition (Michael addition) to an activated cyclobutane ring. ru.nlresearchgate.net For example, the cyclobutanol derivatives synthesized via hyperbaric [2+2] cycloaddition can be converted into α,β-unsaturated cyclobutyl ketones. These intermediates are excellent substrates for the conjugate addition of various amines, leading to the formation of 3-amino-substituted cyclobutane products with moderate to excellent diastereoselectivity. ru.nl

This strategy has also been applied to cyclobutenes, where N-nucleophiles such as imidazoles, azoles, and other nucleobase derivatives can be added to form N-heterocycle-substituted cyclobutanes. researchgate.netnih.gov The diastereoselectivity of the addition allows for the controlled synthesis of specific stereoisomers, which is critical for applications in medicinal chemistry. This method enhances the chemical diversity of cyclobutane building blocks by efficiently incorporating a wide range of nitrogen-containing functional groups. researchgate.net

Conducting [2+2] cycloadditions within a confined environment, such as the channels of a porous crystalline host, can impart remarkable control over the reaction's selectivity. acs.orgnih.gov A self-assembled bis-urea macrocycle can form a robust crystalline host with channels approximately 6 Å in diameter. When α,β-unsaturated ketones (enones) are absorbed into these channels, their orientation becomes restricted. acs.org

Upon UV irradiation, these pre-organized enones undergo highly selective [2+2] photodimerization. The selectivity arises from the excellent match between the guest molecule's size and shape and the dimensions of the host channel, which forces the reactants into a geometry favorable for a specific outcome. nih.gov For example, guests like 3-methyl-2-cyclopentenone and 2-cyclohexenone exclusively form their exo head-to-tail dimers in high conversion. acs.org In contrast, smaller substrates may be protected from photoreaction, while larger substrates may not fit properly to undergo selective cycloaddition. nih.gov This host-guest chemistry allows for the predictable formation of specific cyclobutane isomers that would be difficult to obtain using conventional solution-phase photochemistry. acs.org

Table 2: Reactivity of α,β-Unsaturated Ketones in a Crystalline Host acs.orgnih.gov

| Guest Molecule | Reactivity upon UV Irradiation | Major Product(s) |

| 3-methyl-2-cyclopentenone | Selective [2+2] Cycloaddition | exo Head-to-Tail Dimer |

| 2-cyclohexenone | Selective [2+2] Cycloaddition | exo Head-to-Tail Dimer |

| 2-methyl-2-cyclopentenone | Selective [2+2] Cycloaddition | Mixture of exo HT and exo HH |

| Acrylic acid | Protected from reaction | No reaction |

| Methyl vinyl ketone | Protected from reaction | No reaction |

| 4,4-dimethyl-2-cyclohexenone | No selective reaction | No selective reaction |

Data derived from studies on [2+2] cycloadditions within a porous self-assembled organic framework.

Stereoselective Synthesis by Contraction of Pyrrolidines

An alternative and powerful strategy for the stereoselective synthesis of cyclobutanes involves the ring contraction of readily accessible, and often chiral, pyrrolidine (B122466) precursors. acs.orgcapes.gov.br This contractive approach provides a synthetic route to multisubstituted cyclobutanes with multiple, contiguous stereocenters. The key to this transformation is the extrusion of a nitrogen atom from the five-membered ring to induce the formation of the four-membered carbocycle. ntu.ac.uk The stereospecificity of this process is a key feature, often proceeding with retention of the original stereochemistry. acs.orgntu.ac.uk

The mechanism for the contraction of pyrrolidines to cyclobutanes proceeds through a highly reactive 1,1-diazene (or isodiazene) intermediate. acs.orgntu.ac.uk This intermediate is typically generated in situ from the pyrrolidine starting material. For example, treatment of a pyrrolidine with an electrophilic amination reagent, such as an iodonitrene species, leads to the formation of the 1,1-diazene. acs.orgnih.gov

This diazene (B1210634) intermediate is thermally unstable and rapidly extrudes molecular nitrogen (N₂). acs.org The extrusion of nitrogen generates a singlet 1,4-biradical species. ntu.ac.ukfigshare.com This biradical intermediate then undergoes a very rapid intramolecular cyclization via C-C bond formation to yield the final cyclobutane product. acs.org The rapid nature of this C-C bond formation from the singlet biradical is responsible for the high degree of stereoretention observed in the reaction, effectively transferring the stereochemistry from the pyrrolidine precursor to the cyclobutane product. ntu.ac.ukfigshare.com This method has been used to prepare complex structures, including unsymmetrical spirocyclobutanes. nih.gov

Stereospecificity of Ring Contraction via 1,4-Biradical Intermediates

The construction of the cyclobutane ring through ring contraction of larger heterocyclic rings can proceed with a high degree of stereospecificity. One notable pathway involves the generation of a 1,4-biradical intermediate. The stereochemical outcome of such reactions is intricately linked to the dynamics of this transient species.

Research into the conversion of pyrrolidines to cyclobutanes has provided significant insights into this mechanism. acs.orgrsc.org The process can be initiated by the formation of a 1,1-diazene from the parent pyrrolidine. acs.org This reactive intermediate then undergoes nitrogen extrusion to generate a 1,4-biradical. acs.orgrsc.org The stereospecificity of the resulting cyclobutane is dictated by the rapid carbon-carbon bond formation from the thermally generated singlet 1,4-biradical. acs.org This rapid cyclization occurs before any conformational changes that could lead to a loss of stereochemical information, thus affording the cyclobutane product stereoretentively. acs.org

The proposed mechanism suggests that the two C-N bonds in the 1,1-diazene intermediate cleave in a concerted or very rapid stepwise fashion to form the 1,4-biradical, which then quickly undergoes intramolecular cyclization to yield the cyclobutane. acs.org The formation of byproducts, such as alkenes resulting from β-fragmentation, can also be observed, which is consistent with the presence of a biradical intermediate. acs.org Studies on these transformations have demonstrated good functional group compatibility and have been applied in the formal synthesis of natural products. acs.orgrsc.org

| Starting Material | Key Intermediate | Product | Stereochemical Outcome | Reference |

| Substituted Pyrrolidine | 1,1-Diazene / 1,4-Biradical | Substituted Cyclobutane | Stereoretentive | acs.org |

This table illustrates the general principle of stereospecific ring contraction via a 1,4-biradical intermediate as described in the literature.

Innovations in Flow Chemistry for Cyclobutyl Ketone Synthesis

The principles of flow chemistry are increasingly being applied to the synthesis of complex molecules, offering advantages in terms of safety, scalability, and reaction control. rsc.org While a specific flow synthesis for Cyclobutyl 2,3-Dichlorophenyl Ketone is not detailed in the literature, the continuous-flow synthesis of structurally related cyclopropyl carbonyl compounds from cyclobutanones provides a strong precedent for the potential application of this technology. mdpi.comresearchgate.netunica.itmdpi.com

A straightforward and scalable continuous-flow synthesis of cyclopropyl carbaldehydes and ketones has been successfully developed starting from 2-hydroxycyclobutanones and aryl thiols. mdpi.comresearchgate.netunica.it This acid-catalyzed ring contraction is effectively mediated by a packed-bed reactor containing a reusable solid acid catalyst, such as Amberlyst-35. mdpi.comresearchgate.net

The process involves pumping a solution of the 2-hydroxycyclobutanone and an aryl thiol through a heated column packed with the catalyst. mdpi.comresearchgate.net This method allows for multigram synthesis of the desired cyclopropyl adducts under mild conditions with good to excellent yields and high purity. mdpi.com The use of flow chemistry mitigates issues often associated with batch reactions, such as the handling of unpleasant thiols and the formation of disulfide byproducts. researchgate.net

Researchers have characterized the physical and chemical properties of the packed bed system, including thermal gravimetric analysis (TGA), attenuated total reflectance (ATR) spectroscopy, scanning electron microscopy (SEM), and Brunauer–Emmett–Teller (BET) analysis of the ground resin catalyst. researchgate.net The system has demonstrated robustness, with the catalyst being reusable over multiple cycles without a significant loss in performance. mdpi.com

| Parameter | Description | Significance | Reference |

| Reactants | 2-Hydroxycyclobutanones, Aryl thiols | Readily available starting materials for ring contraction. | mdpi.comresearchgate.net |

| Catalyst | Amberlyst-35 (ground) | Reusable solid acid catalyst, enabling heterogeneous catalysis. | mdpi.comresearchgate.net |

| Reactor Type | Packed-bed stainless steel column | Allows for continuous processing and efficient catalyst contact. | researchgate.net |

| Conditions | Mild temperature, continuous flow | Enhanced safety and control over reaction parameters. | mdpi.com |

| Outcome | High yield, scalable synthesis of cyclopropyl carbonyls | Demonstrates the efficiency and industrial applicability of the flow process. | mdpi.comresearchgate.net |

This table summarizes the key features of the continuous-flow synthesis of cyclopropyl carbonyl compounds from cyclobutanones.

The successful application of flow chemistry for the C4 to C3 ring contraction in the synthesis of cyclopropyl carbonyl compounds from cyclobutanones suggests that similar strategies could be developed for the synthesis of cyclobutyl ketones and their derivatives. mdpi.comresearchgate.net The precise control over reaction time and temperature afforded by flow reactors could be advantageous in managing complex reaction pathways and improving the selectivity and yield of desired products. rsc.org

Chemical Reactivity and Transformation Studies of Cyclobutyl 2,3 Dichlorophenyl Ketone

Carbonyl Group Reactivity in Cyclobutyl Ketones

The ketone's carbonyl group (C=O) is a primary site of chemical reactivity due to its polarity, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.org This inherent polarity governs its participation in several key reaction types.

Nucleophilic Addition Reactions at the Carbonyl Center

The most fundamental reaction of a carbonyl group is nucleophilic addition. masterorganicchemistry.comacademie-sciences.fr In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of the alkoxide yields an alcohol. libretexts.org The rate of this addition is influenced by both electronic and steric factors. masterorganicchemistry.comacademie-sciences.fr Aldehydes are generally more reactive than ketones because they present less steric hindrance to the approaching nucleophile. libretexts.org

For cyclobutyl ketones, the approach of the nucleophile can be influenced by the puckered nature of the four-membered ring. If the cyclobutyl ring is substituted, the nucleophile will preferentially attack from the less sterically hindered face. vub.ac.be This can lead to the formation of a chiral center if the ketone is prochiral, with the product being a mixture of enantiomers or diastereomers depending on the substrate and reagents. academie-sciences.fr Common nucleophiles that react with ketones include organometallic reagents (like Grignard reagents), hydrides, and cyanide ions. masterorganicchemistry.comyoutube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion (H⁻) | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Alkyl Group (R⁻) | Grignard Reagent (R-MgBr) | Tertiary Alcohol |

Alpha-Substitution Processes

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced acidity. libretexts.orglibretexts.org This is due to the ability of the carbonyl group to stabilize the resulting conjugate base, an enolate ion, through resonance. libretexts.org The formation of an enolate is a critical step in alpha-substitution reactions, where a hydrogen atom on the alpha-carbon is replaced by an electrophile. libretexts.orgyoutube.com

These reactions can be catalyzed by either acid or base. youtube.com

Base-Catalyzed: A base removes an alpha-hydrogen to form a nucleophilic enolate, which then attacks an electrophile. youtube.com

Acid-Catalyzed: The carbonyl oxygen is protonated, making the alpha-hydrogens more acidic and facilitating the formation of a neutral enol, which is also nucleophilic. youtube.com

A common alpha-substitution is halogenation, which can occur under both acidic and basic conditions. libretexts.org Another important transformation is the alkylation of the alpha-carbon, which typically requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the enolate, followed by the addition of an alkyl halide. libretexts.orgpressbooks.pub These reactions are fundamental for forming new carbon-carbon bonds. libretexts.org

Reduction Pathways of the Ketone Functionality

The carbonyl group of cyclobutyl ketones can be reduced to a secondary alcohol. This transformation is a specific type of nucleophilic addition involving a hydride reagent. vub.ac.be Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com

Studies on the reduction of substituted cyclobutanones have shown that the stereochemical outcome is highly selective. vub.ac.be Hydride reagents, regardless of their steric bulk, tend to approach the carbonyl group from the face opposite to any substituent on the cyclobutane (B1203170) ring (anti-facial attack). vub.ac.be This preference results predominantly in the formation of the cis-alcohol, where the newly formed hydroxyl group and the ring substituent are on the same side. vub.ac.be This stereoselectivity is in contrast to the reduction of substituted cyclohexanones, where the stereochemical outcome can often be controlled by the size of the reducing agent. vub.ac.be Biocatalytic methods using ene-reductases have also been developed for the enantioselective reduction of related cyclobutenones to chiral cyclobutanones. researchgate.net

Reactivity of the Halogenated Phenyl Moiety

The 2,3-dichlorophenyl group is an aromatic ring system whose reactivity is significantly influenced by the two chlorine substituents.

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

Aromatic rings typically undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The mechanism involves the attack of the aromatic pi-system on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. minia.edu.egmasterorganicchemistry.com Aromaticity is then restored by the loss of a proton. wikipedia.org

The substituents already present on the benzene (B151609) ring have a profound effect on both the rate and the position of further substitution. wikipedia.org Halogens, such as chlorine, are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. wikipedia.org This is due to their electron-withdrawing inductive effect. However, they are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves, due to the stabilizing effect of their lone pairs through resonance in the carbocation intermediate. wikipedia.org

In the case of Cyclobutyl 2,3-dichlorophenyl ketone, the situation is more complex.

Deactivating Groups: Both chlorine atoms and the cyclobutylcarbonyl group are electron-withdrawing and thus deactivate the ring towards electrophilic attack. The carbonyl group is a meta-director. wikipedia.org

Directing Effects: The two chlorine atoms at positions 2 and 3, along with the ketone group at position 1, create a complex substitution pattern. The directing effects of these three groups would compete, and the substitution pattern would depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance would also play a significant role in determining the site of substitution.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile (E⁺) |

|---|---|---|

| Halogenation | Br₂, FeBr₃ | Br⁺ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Sulfonation | Fuming H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

Reactivity and Stability of the Cyclobutyl Ring System

The cyclobutane ring is characterized by significant ring strain, which influences its stability and reactivity. libretexts.orgpressbooks.pub This strain arises from two main sources:

Angle Strain: The internal C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation. libretexts.orgpressbooks.pub

Torsional Strain: There is also strain from the eclipsing of hydrogen atoms on adjacent carbon atoms. pressbooks.pub

Due to this inherent strain, the C-C bonds in cyclobutane are weaker than those in acyclic or larger-ring alkanes like cyclohexane (B81311). quora.com This makes the cyclobutane ring susceptible to ring-opening reactions under certain conditions, particularly those involving carbocation intermediates or transition metals. stackexchange.com For instance, the cyclobutylcarbinyl carbocation is known to rearrange via ring expansion to the more stable cyclopentyl carbocation, driven by the relief of ring strain. stackexchange.com While stable under many conditions, the strain in the cyclobutyl ring makes it more reactive than a corresponding cyclopentyl or cyclohexyl ring. libretexts.orgquora.com

Ring Opening Reactions, including Acid-Catalyzed Pathways to Ring-Expanded Products

The inherent ring strain of the cyclobutane core makes it susceptible to ring-opening reactions, which can be initiated under various conditions, notably with the use of acid catalysts. While stable at room temperature, the cyclobutane ring can be cleaved with relative ease. researchgate.net When appropriately designed, this ring-opening can be followed by skeletal rearrangements to yield more complex structures. researchgate.net

Acid-catalyzed reactions of cyclobutanone (B123998) derivatives can lead to a variety of products. For instance, Brønsted acids can catalyze a cascade reaction involving the ring-opening of 3-ethoxy cyclobutanones, which, in the presence of a nucleophile like 2-naphthol, leads to the formation of complex bicyclic systems. researchgate.net The proposed mechanism involves the initial protonation of the carbonyl group, followed by a nucleophilic attack that triggers the ring opening of the cyclobutanone. researchgate.net Strong Lewis acids, such as tin(IV) chloride (SnCl₄) and bismuth(III) bromide (BiBr₃), have been shown to directly participate in the ring-opening of monosubstituted bicyclo[1.1.0]butane ketones, which are closely related to cyclobutyl ketones, to generate halogenated cyclobutane derivatives. nih.gov

These acid-catalyzed pathways can also lead to ring-expanded products. Under acidic conditions, cyclobutane derivatives can rearrange to form cyclopentane (B165970) structures through mechanisms that likely involve carbenium ion intermediates.

Table 1: Examples of Acid-Catalyzed Reactions of Cyclobutane Ketone Derivatives This table is representative of the reactivity of the cyclobutanone core.

| Catalyst Type | Substrate Type | Reaction Type | Product Type | Reference |

| Brønsted Acid | 3-Ethoxy Cyclobutanone | Cascade Ring-Opening/Cyclization | 2,8-Dioxabicyclo[3.3.1]nonane | researchgate.net |

| Lewis Acid (SnCl₄, BiBr₃) | Monosubstituted BCB Ketone | Ring-Opening/Halogenation | Halogenated Cyclobutane | nih.gov |

| Lewis Acid (TiCl₄) | 3-Ethoxycyclobutanone | [3+3] Annulation | 2,3-Disubstituted N-Ts-2,3-dihydro-4-pyridone | researchgate.net |

C–H and C–C Bond Activation within the Cyclobutane Core

The activation of typically inert C–H and C–C bonds is a significant area of modern organic synthesis. For cyclobutyl ketones, these strategies allow for direct functionalization of the carbocyclic ring, providing access to complex, substituted cyclobutane structures that are valuable in medicinal chemistry. nih.gov

A notable strategy involves the palladium(II)-catalyzed enantioselective arylation of β-C(sp³)–H bonds in cyclobutyl ketones. nih.gov This method utilizes a chiral transient directing group to achieve high enantioselectivity. The reaction's outcome and rate-limiting step can be controlled by the choice of a silver salt co-catalyst; for example, using silver trifluoroacetate (B77799) (AgTFA) leads to irreversible C–H cleavage as the rate-limiting step, while using silver phosphate (B84403) (Ag₃PO₄) results in a rapid, reversible C–H cleavage. nih.gov The use of an electron-deficient 2-pyridone ligand was found to be crucial for achieving high yield and enantioselectivity. nih.gov

Furthermore, a sequential C–H/C–C functionalization strategy has been developed for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes from aryl cyclobutyl ketones. nih.gov This two-step process begins with a photochemical Norrish-Yang cyclization to create a bicyclo[1.1.1]pentan-2-ol intermediate, which represents a formal γ–C–H functionalization. nih.gov This intermediate then undergoes a palladium-catalyzed, ligand-enabled C–C bond cleavage and subsequent functionalization with various coupling partners, including aryl, heteroaryl, alkenyl, and alkynyl groups, with exclusive cis-selectivity. nih.gov This method transforms readily available aryl cyclobutyl ketones into valuable, structurally complex building blocks. nih.gov

Mechanistic Investigations of Complex Transformations Involving Cyclobutyl Ketones

Understanding the mechanisms of these transformations is key to controlling their outcomes and expanding their synthetic utility.

Analysis of Activation Modes in Lewis Acid-Catalyzed Reactions

Lewis acids play a pivotal role in activating cyclobutyl ketones and related strained systems toward a range of transformations. The primary mode of activation involves the coordination of the Lewis acid to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon and can also influence the reactivity of the entire cyclobutane system.

In cooperative catalysis systems, a Lewis acid can work in tandem with an N-heterocyclic carbene (NHC) catalyst. For example, in the annulation of enals with β,γ-unsaturated α-ketoesters, a titanium(IV) isopropoxide Lewis acid is essential for activating the ketoester towards conjugate addition by the NHC-generated homoenolate equivalent. nih.gov This dual activation strategy enables the synthesis of highly substituted cyclopentanols. nih.gov

Lewis acids like scandium(III) triflate (Sc(OTf)₃) and aluminum triflate (Al(OTf)₃) have been used to catalyze formal cycloaddition reactions of bicyclo[1.1.0]butane (BCB) ketones. nih.govrsc.orgresearchgate.net In these reactions, the Lewis acid activates the strained BCB system, facilitating its reaction with dienol ethers or quinones. nih.govrsc.org The specific reaction pathway can be tuned by the choice of catalyst and the substitution pattern on the BCB substrate, leading to a diverse array of polycyclic products. nih.gov For instance, Sc(OTf)₃ catalyzes a formal (3+2) cycloaddition with quinones to produce caged bicyclo[2.1.1]hexanes, while stronger Lewis acids can induce direct ring-opening. nih.gov

Table 2: Lewis Acids in the Activation of Cyclobutyl Ketone Analogs

| Lewis Acid | Substrate | Reaction Type | Role of Lewis Acid | Reference |

| Ti(OiPr)₄ | β,γ-Unsaturated α-ketoester | NHC-Catalyzed Annulation | Activates the ketoester for conjugate addition | nih.gov |

| Sc(OTf)₃ | Pyrazole-substituted BCB Ketone | Formal (3+2) Cycloaddition | Activates strained ring for cycloaddition | nih.gov |

| Al(OTf)₃ | BCB Ketone | Formal [4+2] Cycloaddition | Activates strained ring for cycloaddition | rsc.org |

Photochemical Rearrangements and Intermediate Generation (e.g., Norrish-Yang)

Photochemical reactions provide a powerful means to induce transformations that are often inaccessible through thermal methods. For cyclobutyl ketones, the Norrish-Yang reaction is a key photochemical process. This reaction is a Norrish Type II process that involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. libretexts.orgnih.gov This hydrogen abstraction generates a 1,4-diradical intermediate. libretexts.orgyoutube.com

This diradical can then undergo one of two competing pathways:

Cyclization: Ring closure of the diradical leads to the formation of a cyclobutanol (B46151) derivative. libretexts.orgyoutube.com In the case of aryl cyclobutyl ketones, this cyclization can produce bicyclo[1.1.1]pentan-2-ol intermediates. nih.gov

Cleavage: Fragmentation of the Cα-Cβ bond in the diradical results in the formation of an alkene and an enol, which then tautomerizes to a shorter-chain ketone. libretexts.org

The Norrish-Yang cyclization of aryl cyclobutyl ketones to afford bicyclo[1.1.1]pentan-2-ols is the first step in a powerful C–H/C–C functionalization sequence. nih.gov Optimization of this photochemical step using a 365 nm UV source was shown to significantly improve the yield of the bicyclic alcohol intermediate by reducing the formation of side products. nih.gov The generation of this stable, yet reactive, intermediate is crucial for its subsequent palladium-catalyzed C-C bond cleavage and functionalization, demonstrating how photochemical rearrangements can be harnessed to create valuable synthetic precursors. nih.gov

Computational and Theoretical Chemistry of Cyclobutyl 2,3 Dichlorophenyl Ketone

Molecular Structure Elucidation and Conformational Analysis

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds define the conformation of a molecule, which in turn governs its physical and chemical properties. Computational methods are indispensable tools for exploring the potential energy surface of a molecule to identify its most stable conformations.

Density Functional Theory (DFT) Applications for Optimized Geometries and Conformational Preferences

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform geometry optimizations. This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms, corresponding to the most stable conformation of cyclobutyl 2,3-dichlorophenyl ketone.

For this molecule, key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. The puckering of the cyclobutyl ring and the rotational orientation of the 2,3-dichlorophenyl group relative to the ketone functional group are critical conformational variables. A potential energy surface scan, varying the dihedral angle of the bond connecting the cyclobutyl ring to the carbonyl carbon, would reveal the rotational barriers and identify the most stable conformers. It is expected that the molecule would adopt a conformation that minimizes steric hindrance between the cyclobutyl ring and the ortho-substituted chlorine atom on the phenyl ring.

Table 1: Illustrative Optimized Geometrical Parameters of Cyclobutyl 2,3-Dichlorophenyl Ketone using DFT

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Lengths (Å) | C=O | 1.22 |

| C-Cl (ortho) | 1.75 | |

| C-Cl (meta) | 1.74 | |

| C-C (carbonyl-phenyl) | 1.50 | |

| C-C (carbonyl-cyclobutyl) | 1.52 | |

| **Bond Angles (°) ** | O=C-C (phenyl) | 121.0 |

| O=C-C (cyclobutyl) | 120.5 | |

| C-C-C (in cyclobutyl ring) | ~88.0 - 91.0 | |

| Dihedral Angle (°) | C(phenyl)-C(phenyl)-C(carbonyl)-O | ~30 - 50 |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar molecules. They are not based on a published study of the specific title compound.

Electronic Structure and Reactivity Descriptors

Understanding the distribution of electrons within the molecule is key to predicting its chemical reactivity, intermolecular interactions, and spectroscopic signatures.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex calculated wavefunction into a representation of localized bonds and lone pairs, which aligns more closely with intuitive chemical concepts. This method provides valuable information about charge distribution on individual atoms and the nature of bonding. Furthermore, NBO analysis can quantify hyperconjugative interactions, which are stabilizing charge-transfer events between occupied (donor) and unoccupied (acceptor) orbitals.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

Table 2: Illustrative Frontier Molecular Orbital Properties

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These values are illustrative, based on typical DFT calculations for halogenated aromatic ketones, and serve to demonstrate the output of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue indicates regions of low electron density and positive electrostatic potential (attractive to nucleophiles). Green and yellow represent areas with intermediate potential.

In the MEP map of cyclobutyl 2,3-dichlorophenyl ketone, the most negative region (red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, marking it as the primary site for electrophilic attack. The hydrogen atoms of the cyclobutyl ring and, to a lesser extent, the phenyl ring would exhibit positive potential (blueish regions), indicating their susceptibility to nucleophilic interaction. The chlorine atoms, despite their high electronegativity, would show a complex potential distribution, often exhibiting a region of positive potential on their outermost surface (a "sigma-hole"), which can be involved in halogen bonding.

Calculation of Global Reactivity Descriptors

Global reactivity descriptors are crucial in understanding the chemical behavior of a molecule. These parameters, derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), offer insights into a molecule's stability and reactivity. For a molecule like Cyclobutyl 2,3-dichlorophenyl ketone, these descriptors can be calculated using Density Functional Theory (DFT).

Drawing from a DFT study on a related dichlorophenyl compound, 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, which was analyzed using the B3LYP/6-311++G(d,p) basis set, we can infer the types of values that might be expected. mdpi.com The HOMO and LUMO energies are fundamental for calculating other descriptors. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that a molecule is more polarizable and has a higher chemical reactivity.

In a computational investigation of 2,3-Dichloropyridine, the HOMO-LUMO gap was calculated to be 5.75 eV, indicating a reactive nature. researchgate.netscholarsresearchlibrary.com Studies on other halogen-substituted compounds have shown that such substitutions can increase the chemical potential, and in some cases, decrease the electrophilicity index. chemrxiv.org

The following table presents representative global reactivity descriptors for an analogous dichlorophenyl compound, providing an estimation of the values that could be anticipated for Cyclobutyl 2,3-dichlorophenyl ketone. mdpi.com

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -5.947 |

| LUMO Energy | ELUMO | - | -2.389 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.558 |

| Ionization Potential | I | -EHOMO | 5.947 |

| Electron Affinity | A | -ELUMO | 2.389 |

| Electronegativity | χ | (I + A) / 2 | 4.168 |

| Chemical Hardness | η | (I - A) / 2 | 1.779 |

| Global Electrophilicity Index | ω | χ² / (2η) | 4.881 |

Table 1: Calculated global reactivity descriptors for an analogous dichlorophenyl compound. Data sourced from a study on 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. mdpi.com

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying functional groups in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. A computational study on N-(2,4-Dichlorophenyl)benzamide, which also references the related N-(2,3-dichlorophenyl)benzamide, highlights the utility of such calculations. researchgate.net Similarly, a detailed vibrational analysis of 2,3-Dichloropyridine using DFT with the LANL2DZ basis set has been performed, providing assigned vibrational frequencies. researchgate.netscholarsresearchlibrary.com For Cyclobutyl 2,3-dichlorophenyl ketone, the characteristic C=O stretching frequency would be a key feature in the IR spectrum.

The table below shows representative calculated vibrational frequencies for a molecule containing a 2,3-dichlorophenyl group.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| C-H stretching | 3124, 3107, 3094 |

| C-C stretching | 1533, 1521 |

| C-C-H in-plane bending | 1392, 1377 |

Table 2: Selected calculated vibrational frequencies for 2,3-Dichloropyridine. scholarsresearchlibrary.com

Predicting NMR chemical shifts is a vital application of computational chemistry for structure elucidation. DFT methods are commonly used to calculate the isotropic chemical shielding of atoms, which are then converted to chemical shifts. mdpi.com For instance, in a study of a dichlorophenyl-containing chromene derivative, the chemical shifts were calculated using the GIAO method with the B3LYP/6-311++G(d,p) basis set. mdpi.com The protons on the aromatic ring of a dichlorophenyl group typically resonate in a specific range, which can be accurately predicted. mdpi.com

The following table provides an example of calculated versus experimental ¹H NMR chemical shifts for a related dichlorophenyl compound.

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

| Aromatic H | 7.73 | 7.69 |

| Aromatic H | 7.46 | 7.41 |

| Aromatic H | 6.86 | 6.81 |

Table 3: Comparison of experimental and calculated ¹H NMR chemical shifts for an analogous dichlorophenyl compound. mdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) can be predicted using Time-Dependent DFT (TD-DFT) calculations. For ketones, the n→π* transition of the carbonyl group is a characteristic absorption, typically found in the range of 270-300 nm. doi.org The π→π* transitions occur at shorter wavelengths and are generally more intense. doi.org The NIST Chemistry WebBook provides experimental UV/Visible spectra for related compounds like 2,4'-Dichlorobenzophenone. nist.govnist.gov Computational studies on D–π–A chromophores have demonstrated a good correlation between electrochemical measurements, UV-Vis spectra, and DFT-calculated HOMO-LUMO gaps. rsc.org

A study on the photocatalytic degradation of 2,4-dichlorophenol (B122985) showed an absorption peak at 307 nm, which is within the expected range for such compounds. researchgate.net

| Transition Type | Typical Wavelength Range (nm) | Intensity |

| n→π | 270-300 | Weak |

| π→π | < 200 | Strong |

Table 4: Typical UV-Vis absorption characteristics for ketones. doi.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and reaction pathways.

DFT calculations can be employed to map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. This approach has been successfully used to elucidate the reaction mechanism of the saponification of 2,3-dichloro-1-propanol, where transition states for ring-forming, ring-opening, and substitution reactions were located. doi.orgbohrium.com Similarly, the mechanism of the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones has been investigated using DFT, revealing a multi-step pathway involving nucleophilic substitution, Michael addition, proton transfer, and a Wittig reaction. nih.gov For Cyclobutyl 2,3-dichlorophenyl ketone, computational modeling could be used to explore its reactivity, for example, in nucleophilic addition reactions at the carbonyl carbon or reactions involving the cyclobutyl ring. Such studies would involve locating the transition state structures and calculating the activation energies for various possible reaction pathways.

Computational Insights into Catalytic Cycle Mechanisms

There is currently no publicly available research that provides computational insights into the catalytic cycle mechanisms involving Cyclobutyl 2,3-dichlorophenyl ketone.

Theoretical Studies on Selectivity Origins in Cycloaddition and Functionalization Reactions

There are currently no theoretical studies available that specifically address the origins of selectivity in cycloaddition and functionalization reactions for Cyclobutyl 2,3-dichlorophenyl ketone. However, studies on related cyclobutyl aryl ketones have demonstrated the use of computational strategies to understand and predict stereoselectivity in functionalization reactions. nih.govresearchgate.netresearchgate.netscispace.com For example, research on the palladium-catalyzed C-C bond cleavage and functionalization of bicyclo[1.1.1]pentan-2-ol intermediates, derived from cyclobutyl aryl ketones, has led to the synthesis of cis-γ-functionalized products. nih.govresearchgate.netscispace.com These studies underscore the potential for computational chemistry to elucidate the factors controlling selectivity in reactions involving the cyclobutyl ketone motif.

Experimental and Analytical Methodologies in Research on Cyclobutyl 2,3 Dichlorophenyl Ketone

Chromatographic and Separation Methods for Synthesis and Purity Analysis

The synthesis and purification of Cyclobutyl 2,3-dichlorophenyl ketone necessitate robust analytical techniques to ensure the identity, purity, and isomeric composition of the final product. Chromatographic methods are central to both the analysis of the crude product and the quality control of the purified compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Cyclobutyl 2,3-dichlorophenyl ketone, offering high resolution, accuracy, and precision for both qualitative and quantitative assessments. ijpca.org It is particularly useful for verifying the purity of synthesized batches and for separating the target compound from starting materials, by-products, and other impurities.

The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation. ijpca.org For a non-polar compound like Cyclobutyl 2,3-dichlorophenyl ketone, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical HPLC method for analyzing aromatic ketones involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a gradient elution to improve separation efficiency. researchgate.net Detection is commonly performed using a UV-Vis detector, as the dichlorophenyl chromophore in the molecule absorbs UV light effectively, typically in the range of 200-280 nm. For instance, a method developed for analyzing various ketones used a Supelco C18 column with a methanol/acetonitrile-water gradient and detection at 365 nm after derivatization, demonstrating the adaptability of HPLC for ketone analysis. researchgate.net

Table 1: Representative HPLC Parameters for Aromatic Ketone Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for hydrophobic interaction-based separation. researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | A polar solvent system used in reversed-phase chromatography to elute compounds. researchgate.netmdpi.com |

| Elution Mode | Isocratic or Gradient | Gradient elution, where the solvent composition is changed over time, is often used to resolve complex mixtures. researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed at which the mobile phase and analyte pass through the column, affecting resolution and analysis time. |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for the detection of the analyte based on its UV absorbance and can provide spectral information to aid in peak identification. researchgate.net |

| Wavelength | ~254 nm | A common wavelength for detecting aromatic compounds like the dichlorophenyl group. |

This table presents typical parameters and may require optimization for the specific analysis of Cyclobutyl 2,3-dichlorophenyl ketone.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a definitive method for confirming the structure of Cyclobutyl 2,3-dichlorophenyl ketone and identifying volatile impurities. jmchemsci.com In GC, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. jetir.org The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The ionization process, typically Electron Ionization (EI), generates a molecular ion (M+) peak corresponding to the molecular weight of the compound, as well as a series of fragment ions. The resulting mass spectrum is a unique fingerprint that can be used to identify the compound by comparing it to spectral libraries or by analyzing the fragmentation pattern. jmchemsci.com

For ketones, fragmentation often occurs via alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com In the case of Cyclobutyl 2,3-dichlorophenyl ketone, this would lead to characteristic fragments. The major fragmentation pathways would likely involve:

Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, generating a [C4H7]+ fragment and a [C7H3Cl2CO]+ acylium ion.

Cleavage of the bond between the carbonyl carbon and the dichlorophenyl ring, generating a [C7H3Cl2]+ fragment and a [C4H7CO]+ acylium ion.

Loss of carbon monoxide (CO) from the acylium ions. miamioh.edu

The presence of two chlorine atoms would produce a characteristic isotopic pattern in the mass spectrum for any fragment containing the dichlorophenyl group, further aiding in structural confirmation.

Table 2: Predicted Key Mass Fragments for Cyclobutyl 2,3-dichlorophenyl Ketone in GC-MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| 228/230/232 | [C11H10Cl2O]+• | Molecular Ion (M+) peak, showing the isotopic pattern for two chlorine atoms. |

| 173/175/177 | [C7H3Cl2CO]+ | Acylium ion formed by alpha-cleavage and loss of the cyclobutyl group. |

| 145/147/149 | [C7H3Cl2]+ | Fragment formed by loss of CO from the [C7H3Cl2CO]+ ion. |

| 83 | [C4H7CO]+ | Acylium ion formed by alpha-cleavage and loss of the dichlorophenyl group. |

| 55 | [C4H7]+ | Cyclobutyl fragment. |

This table is predictive, based on common fragmentation patterns of ketones. Actual results would need to be confirmed by experimental analysis.

Reaction Monitoring and Optimization Methodologies

Efficient chemical synthesis relies on the ability to monitor reaction progress and optimize conditions to maximize yield and purity. For the synthesis of Cyclobutyl 2,3-dichlorophenyl ketone, this involves tracking the consumption of reactants and the formation of the product and any by-products in real-time or near real-time.

Techniques for Real-Time Reaction Progress Monitoring

Monitoring the synthesis of Cyclobutyl 2,3-dichlorophenyl ketone, which could be formed via a Friedel-Crafts acylation or similar reaction, is crucial for determining the reaction endpoint and minimizing impurity formation. While truly real-time, in-situ monitoring often requires specialized spectroscopic probes (like IR or Raman), a common and practical approach is the periodic sampling and analysis of the reaction mixture using chromatographic techniques.

Small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched to stop the reaction, and quickly analyzed by HPLC or GC-MS.

HPLC Monitoring: By injecting the quenched samples into an HPLC system, the peak areas corresponding to the starting materials (e.g., 1,2-dichlorobenzene (B45396) and cyclobutanecarbonyl chloride) and the product (Cyclobutyl 2,3-dichlorophenyl ketone) can be measured. Plotting the concentration of these species over time provides a reaction profile, indicating when the reactants have been consumed and the product concentration has plateaued, signaling the completion of the reaction.

GC-MS Monitoring: GC-MS can serve a similar purpose, offering the added benefit of identifying unexpected intermediates or by-products that might form during the reaction. nih.gov This information is invaluable for optimizing reaction conditions such as temperature, catalyst loading, or reaction time to improve the selectivity towards the desired product.

Future Directions and Emerging Research Avenues for Cyclobutyl 2,3 Dichlorophenyl Ketone

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of complex molecules like cyclobutyl 2,3-dichlorophenyl ketone hinges on efficient and selective chemical reactions. Future research will likely focus on developing advanced catalytic systems to overcome the challenges associated with constructing the strained cyclobutane (B1203170) ring and functionalizing the dichlorinated aromatic system.

Current synthetic methods for cyclobutyl ketones often require multi-step sequences or harsh reaction conditions. researchgate.netnih.govnih.govscispace.comdocumentsdelivered.com A key future direction is the development of novel catalysts that can streamline this process. For instance, palladium-catalyzed C-H activation and functionalization strategies, which have shown promise for creating 1,3-difunctionalized cyclobutanes from aryl cyclobutyl ketones, could be adapted. researchgate.netnih.govnih.govscispace.com Research could target the development of specific ligands for palladium that enable a direct, stereoselective coupling of a cyclobutyl precursor with a 2,3-dichlorophenyl source, thereby improving atom economy and reducing synthetic steps.

Furthermore, photoredox catalysis represents another promising frontier. researchgate.net Light-mediated reactions often proceed under mild conditions and can enable unique bond formations that are inaccessible through traditional thermal methods. A potential research goal would be to design a photoredox catalytic cycle that facilitates the [2+2] cycloaddition or the direct arylation of a cyclobutane precursor with high regioselectivity for the 2,3-dichloro substitution pattern. The development of robust catalysts, such as samarium(II) iodide (SmI2) systems that have been used for cycloadditions involving alkyl cyclopropyl (B3062369) ketones, could also be explored for related transformations to access cyclobutyl architectures. acs.org

Table 1: Potential Catalytic Systems for Future Synthesis

| Catalytic Approach | Potential Catalyst/System | Target Reaction | Desired Outcome |

| Palladium Catalysis | Pd(II) with custom phosphine (B1218219) or pyridine-type ligands | Direct C-H Arylation | Single-step, stereoselective synthesis with high yield |

| Photoredox Catalysis | Iridium or Ruthenium-based photosensitizers | Light-induced [2+2] cycloaddition or radical coupling | Mild reaction conditions, enhanced functional group tolerance |

| Samarium(II) Catalysis | SmI2 with additives to stabilize the catalyst | Reductive coupling / Cycloaddition | Access to sp³-rich architectures from simple precursors acs.org |

Integration into High-Throughput Synthesis and Screening Platforms

To accelerate the discovery of new applications for cyclobutyl 2,3-dichlorophenyl ketone, its integration into high-throughput synthesis and screening (HTS) platforms is essential. nih.gov This approach allows for the rapid generation of a library of structurally related analogues and their subsequent evaluation in a variety of biological or material science assays.

Future work would involve adapting synthetic routes for automation. This could be achieved using technologies like acoustic dispensing, which allows for nano-scale reactions in 1536-well plates, significantly reducing the consumption of reagents and time. nih.gov A library of derivatives could be created by systematically varying the substituents on either the cyclobutane or the dichlorophenyl ring.

Once synthesized, these libraries can be subjected to HTS. The development of specific assays is crucial. For instance, a fluorescence-based assay using a chemical probe like para-methoxy-2-amino benzamidoxime (B57231) (PMA) could be adapted for the rapid detection and quantification of ketone-containing compounds in a 96-well plate format. cas.cnnih.govacs.org This would be invaluable for screening enzyme libraries to find biocatalysts capable of synthesizing or modifying cyclobutyl 2,3-dichlorophenyl ketone, or for identifying compounds that inhibit specific ketone-metabolizing enzymes. cas.cnnih.gov

Table 2: Example of a High-Throughput Screening Plate Layout for Derivative Library

| Column 1 | Column 2 | Column 3 | Column 4 | |

| Row A | Parent Compound | 4-fluoro analog | 4-methyl analog | 4-nitro analog |

| Row B | Parent Compound | 4-fluoro analog | 4-methyl analog | 4-nitro analog |

| Row C | Negative Control | Negative Control | Positive Control | Positive Control |

| Row D | Negative Control | Negative Control | Positive Control | Positive Control |

Advanced Structure-Activity Relationship (SAR) Studies for Targeted Therapeutic Development

The therapeutic potential of cyclobutyl 2,3-dichlorophenyl ketone remains unexplored. Advanced Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. gardp.orgresearchgate.net A systematic SAR campaign would be a critical future step to identify the key structural features of cyclobutyl 2,3-dichlorophenyl ketone responsible for any observed biological effects and to optimize them for therapeutic use.

The process would involve synthesizing a focused library of analogues where specific parts of the molecule are systematically modified. nih.gov For example, modifications could include:

Dichlorophenyl Ring: Shifting the position of the chlorine atoms (e.g., to 2,4- or 3,4-dichloro), or replacing them with other halogens (F, Br) or electron-withdrawing/donating groups to probe electronic and steric requirements for activity.

Cyclobutane Ring: Introducing substituents on the cyclobutane ring to explore how changes in stereochemistry and steric bulk affect activity. The unique puckered geometry of the cyclobutane ring can serve as a conformationally restricted linker, and understanding its role is crucial. nih.gov

Ketone Linker: Reducing the ketone to an alcohol or converting it to other functional groups like an oxime or hydrazone to determine the importance of the carbonyl group for biological interactions.

Each new compound would be tested in relevant biological assays, and the results would be used to build a comprehensive SAR model. researchgate.net This model would guide the rational design of more potent and selective compounds with improved pharmacological profiles. gardp.org

Exploration of New Biological Targets and Pathways Influenced by the Compound's Unique Architecture

A fundamental aspect of future research will be to identify the biological targets and pathways modulated by cyclobutyl 2,3-dichlorophenyl ketone. The compound's unique architecture—a rigid, three-dimensional cyclobutane scaffold combined with a planar, electron-deficient aromatic ring—suggests it could interact with biological macromolecules in novel ways.

The dichlorophenyl group is a common feature in molecules with diverse biological activities, from insecticides like DDT to kinase inhibitors. researchgate.netnih.gov The presence of two chlorine atoms can significantly influence properties such as lipophilicity and the potential for halogen bonding, which can be a critical interaction in protein-ligand binding. Research could focus on screening the compound against panels of enzymes, particularly kinases, where dichlorophenyl moieties are known to interact with the ATP-binding site.